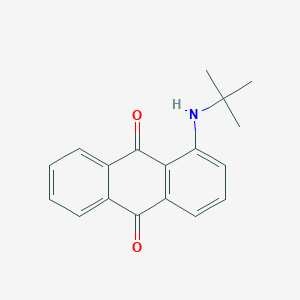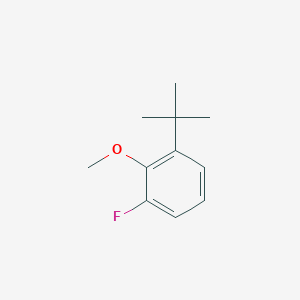![molecular formula C11H13ClN6O B13130365 2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 61912-43-4](/img/structure/B13130365.png)
2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and cyanuric chloride.
Formation of Intermediate: 4-chloroaniline reacts with cyanuric chloride to form an intermediate compound.
Amination: The intermediate undergoes further amination with ethanolamine to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or pyridine and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antidiabetic agent and in the treatment of other diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(4-chlorophenyl)-2-methylthio-pyrimidine-5-carbonitrile: A similar compound with a pyrimidine ring instead of a triazine ring.
4-Amino-6-(4-chlorophenyl)-2-benzylthio-pyrimidine-5-carbonitrile: Another related compound with different substituents.
Uniqueness
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific triazine structure and the presence of both amino and ethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61912-43-4 |
|---|---|
Molekularformel |
C11H13ClN6O |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
2-[[4-amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H13ClN6O/c12-7-1-3-8(4-2-7)15-11-17-9(13)16-10(18-11)14-5-6-19/h1-4,19H,5-6H2,(H4,13,14,15,16,17,18) |
InChI-Schlüssel |
BDRNPOKZWDKGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)







![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)




